molecular formula C18H15N3O2 B11077089 4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11077089
M. Wt: 305.3 g/mol
InChI Key: ROSHMIXVPMKGBW-UHFFFAOYSA-N
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Description

    Nitration: The benzodiazepine core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow reactors allow for precise control over reaction conditions, leading to more efficient and scalable production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions

  • Formation of the Pyrrolo-benzodiazepine Core

      Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate ketone or aldehyde.

      Reaction Conditions: These reactants undergo cyclization under acidic or basic conditions to form the benzodiazepine core.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Substituted benzodiazepines with different functional groups.

Scientific Research Applications

4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is not fully understood, but it is believed to interact with the central nervous system. The compound may bind to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Nitrazepam: Another benzodiazepine used for its hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, combining a nitrophenyl group with a pyrrolo-benzodiazepine core. This unique structure may confer distinct pharmacological properties compared to other benzodiazepines .

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H15N3O2/c22-21(23)15-7-3-6-13(11-15)18-17-9-4-10-20(17)16-8-2-1-5-14(16)12-19-18/h1-11,18-19H,12H2

InChI Key

ROSHMIXVPMKGBW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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